Deoxy Arteether

Description

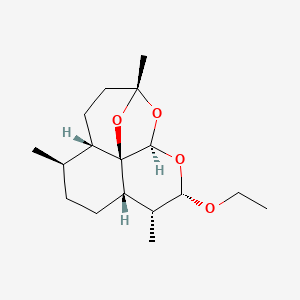

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBYSJOIWYARP-XQLAAWPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Derivatization of Deoxy Arteether

Semisynthetic Routes to Dihydroartemisinin (B1670584) Precursors

The journey to synthesizing Deoxy Arteether (B1665780) begins with the creation of its essential precursor, dihydroartemisinin (DHA). wikipedia.org DHA is a semisynthetic derivative of artemisinin (B1665778), which is naturally extracted from the plant Artemisia annua. google.com The primary and most established route to obtain DHA is through the reduction of the lactone group in artemisinin. wikipedia.org

This reduction is typically achieved using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is the most commonly employed reagent for this transformation. service.gov.uknih.gov The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at controlled low temperatures, often between 0 and 5°C. service.gov.uknih.gov This method is notable for its high yield, often exceeding 90%. wikipedia.org The reduction of the lactone to a lactol (hemiacetal) by sodium borohydride under these mild conditions is a selective and efficient process. wikipedia.org

Alternative reducing agents like potassium borohydride and lithium borohydride can also be used. wikipedia.org However, stronger reducing agents such as lithium aluminium hydride (LiAlH₄) are generally avoided as they can lead to the formation of rearranged byproducts. wikipedia.org The choice of solvent and the control of reaction conditions, including temperature and pH, are critical to maximize the yield and purity of dihydroartemisinin. service.gov.ukjapsonline.com The workup procedure typically involves neutralization with a weak acid, like acetic acid, followed by extraction or precipitation to isolate the DHA. service.gov.uk The reduction process creates a new stereocenter at the C-10 position, resulting in two interconverting epimers, α-DHA and β-DHA. japsonline.com

Table 1: Comparison of Reducing Agents for Dihydroartemisinin Synthesis

| Reducing Agent | Typical Solvent | Reaction Conditions | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0–5 °C | >90% wikipedia.org | Most common, cost-effective, high selectivity. service.gov.uknih.gov |

| Potassium Borohydride (KBH₄) | Methanol | Low Temperature | High | Similar to NaBH₄. |

| Lithium Borohydride (LiBH₄) | Ethereal Solvents | Low Temperature | High | Also effective for lactone reduction. wikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | Ethereal Solvents | Low Temperature | Variable | Can lead to undesirable rearranged products. wikipedia.org |

| Catalytic Hydrogenation (e.g., Ni/TiO₂) | Various | Varies | 16.58% japsonline.com | A newer method with potential for cleaner processing. japsonline.com |

Etherification Strategies for Arteether and the Subsequent Derivatization to Deoxy Arteether

Once dihydroartemisinin is obtained, the next step towards this compound is the synthesis of its immediate precursor, Arteether. Arteether is an ethyl ether derivative of DHA. google.com The most common method for its preparation is the etherification of DHA with ethanol in the presence of an acid catalyst. nih.govwho.int

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are frequently used to catalyze this reaction. nih.govgoogle.com The reaction is typically conducted in a non-polar solvent like benzene (B151609) or anhydrous ether. nih.govgoogle.com This process results in a mixture of the α and β isomers of Arteether. google.com Other acid catalysts, including solid acid catalysts like p-toluenesulphonic acid and cation exchange resins, have also been employed to improve reaction conditions and simplify the workup process. google.comvulcanchem.com The use of trialkylorthoformates in conjunction with a solid acid catalyst has been shown to produce Arteether in high yield. google.com

The derivatization of Arteether to this compound involves the removal of the endoperoxide bridge, which is a defining structural feature of the artemisinin family. This transformation can be achieved through various chemical or biological methods. This compound is also known to be a metabolite of Arteether. vulcanchem.com While direct synthesis of this compound is the primary focus, its formation from Arteether highlights a key structural modification pathway. Research has shown that deoxy compounds are significantly less potent than their corresponding peroxide precursors. nih.govebi.ac.uk

Targeted Synthesis of this compound as a Controlled Chemical Entity

The targeted synthesis of this compound as a controlled chemical entity, rather than as a byproduct of other reactions, is crucial for its detailed study. This involves specific synthetic routes that directly yield the deoxy structure. One approach involves the chemical reduction of artemisinin that cleaves the endoperoxide bridge.

For instance, catalytic hydrogenation using certain catalysts has been reported to yield deoxyartemisinin (B22630). researchgate.net While the primary goal of many hydrogenation reactions is to produce dihydroartemisinin, the choice of catalyst and reaction conditions can be tuned to favor the formation of the deoxy analog. For example, catalysts such as Ni/zeolite and Ni/bentonite have been shown to predominantly form deoxyartemisinin instead of dihydroartemisinin. researchgate.net

A more direct synthesis of this compound can be envisioned by first preparing deoxy-dihydroartemisinin and then performing the etherification. Deoxyartemisinin can be produced from artemisinin through biotransformation using various microorganisms. nih.govscispace.comresearchgate.net Once deoxyartemisinin is obtained, it can be reduced to deoxy-dihydroartemisinin, which can then be subjected to etherification with ethanol and an acid catalyst, similar to the synthesis of Arteether from DHA. This targeted approach allows for better control over the final product and avoids the need to handle the more reactive peroxide-containing intermediates when the deoxy compound is the desired final product.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound is intrinsically linked to complex stereochemical considerations, stemming from the parent molecule, artemisinin, which has several chiral centers. The stereochemistry of the final product is critical as it can significantly influence its biological and chemical properties. vulcanchem.com

During the synthesis of the dihydroartemisinin precursor, a new stereocenter is created at the C-10 position, leading to the formation of α and β epimers. japsonline.com The subsequent etherification to form Arteether also produces a mixture of α and β isomers, with the β-isomer often being the major product and the more stable crystalline form. who.int The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. google.com For example, using trialkyl orthoformate in the presence of a solid acid catalyst has been reported to yield a mixture of α and β isomers of Arteether in a ratio of approximately 30:70. google.com

The absolute stereochemistry of Arteether at the C-12 position has been determined using 1H NMR data. nih.gov When this compound is synthesized, the stereochemical integrity of the molecule is a key consideration. The synthetic pathway must be designed to control the stereochemistry at the various chiral centers to produce the desired isomer of this compound. The stereochemistry around the ether linkage, in particular, will be determined by the stereochemistry of the precursor and the reaction mechanism of the etherification step.

Microbial Biotransformation Approaches Yielding Deoxy Analogs

Microbial biotransformation offers an alternative and often more selective method for the synthesis of artemisinin derivatives, including deoxy analogs. biomedpharmajournal.org Various microorganisms, particularly fungi, have been shown to be capable of modifying the artemisinin structure in specific ways. nih.gov

Several fungal species, such as Aspergillus niger and Penicillium chrysogenum, have been reported to transform artemisinin into deoxyartemisinin. nih.govscispace.com The enzymatic machinery of these microorganisms can selectively cleave the endoperoxide bridge of artemisinin to yield the deoxy derivative. scispace.com For example, Aspergillus flavus has been found to be particularly efficient in converting artemisinin to deoxyartemisinin. researchgate.net

These biotransformation processes typically involve incubating the substrate (artemisinin) with a culture of the selected microorganism. The desired product is then extracted from the culture medium and purified. This approach can be advantageous over traditional chemical synthesis as it often proceeds under milder conditions and can exhibit high regio- and stereoselectivity. Human intestinal fungi have also been shown to be capable of the deoxygenation of artemisinin. x-mol.net Furthermore, plant cell suspension cultures, such as those of Withania somnifera, have been used to convert artemisinin to deoxyartemisinin. scispace.com These biological methods provide a valuable tool for accessing deoxy analogs of artemisinin that can then be used in further synthetic efforts to produce compounds like this compound.

Table 2: Microbial Cultures for the Biotransformation of Artemisinin to Deoxyartemisinin

| Microorganism/Cell Culture | Product(s) | Key Findings |

|---|---|---|

| Aspergillus niger | Deoxyartemisinin, 3-hydroxy-deoxyartemisinin nih.gov | Capable of ring rearrangement and deoxygenation. nih.gov |

| Penicillium chrysogenum | Deoxyartemisinin scispace.com | One of the first reported microorganisms for this transformation. nih.gov |

| Aspergillus flavus | Deoxyartemisinin | Reported to produce deoxyartemisinin in high yields. researchgate.net |

| Withania somnifera (cell culture) | Deoxyartemisinin | Demonstrates the potential of plant cell cultures for biotransformation. scispace.com |

| Human Intestinal Fungi | Deoxyartemisinin and other metabolites | Shows the potential for in vivo transformation of artemisinin. x-mol.net |

Structure Activity Relationship Sar Studies: Elucidating the Role of the Endoperoxide Moiety

Fundamental Importance of the Peroxide Bridge for Parasiticidal Activity

The endoperoxide bridge, a distinctive 1,2,4-trioxane (B1259687) ring, is widely recognized as the essential pharmacophore for the antimalarial properties of artemisinin (B1665778) and its derivatives. mdpi.comwikipedia.org This structural feature is crucial for the drug's mechanism of action, which is believed to involve the cleavage of this bridge in the presence of ferrous iron (Fe²⁺), a component of heme within the malaria parasite. nih.govresearchgate.net This cleavage generates highly reactive carbon-centered free radicals that are cytotoxic to the parasite. nih.govresearchgate.net These radicals can then alkylate and damage vital parasite proteins and other biomolecules, leading to parasite death. researchgate.net

The indispensable nature of the peroxide bridge is underscored by the fact that deoxyartemisinin (B22630), a derivative lacking this moiety, is nearly devoid of antimalarial activity. mdpi.comthehindu.com This observation provides strong evidence that the parasiticidal effects of this class of compounds are intrinsically linked to the chemical reactivity of the endoperoxide group. mdpi.commdpi.com

Comparative Analysis of Deoxy Arteether's Structural Features Versus Active Arteether (B1665780)

This compound is structurally analogous to the active antimalarial drug Arteether, with the critical exception of the endoperoxide bridge. vulcanchem.com While Arteether, an ethyl ether derivative of dihydroartemisinin (B1670584), retains the vital peroxide linkage, this compound lacks it. vulcanchem.com This single structural modification results in a dramatic loss of antimalarial potency. nih.govebi.ac.uk Studies have shown that deoxy compounds are 100 to 300 times less potent in vitro than their corresponding peroxide-containing precursors. nih.govebi.ac.uk

The table below provides a structural comparison of key artemisinin-related compounds.

| Compound | Molecular Formula | Key Structural Features | Antimalarial Activity |

| Artemisinin | C15H22O5 | Sesquiterpene lactone with an endoperoxide bridge vulcanchem.com | Potent |

| Arteether | C17H28O5 | Ethyl ether derivative of dihydroartemisinin with an intact endoperoxide bridge vulcanchem.com | Potent nih.gov |

| This compound | C17H28O4 | Lacks the endoperoxide bridge present in Arteether vulcanchem.com | Substantially lower vulcanchem.com |

| Deoxyartemisinin | Not specified | Lacks the endoperoxide bridge mdpi.com | Nearly inactive mdpi.com |

This stark difference in activity between Arteether and this compound serves as a powerful illustration of the peroxide bridge's fundamental role in the antimalarial mechanism. vulcanchem.com

Molecular Determinants of Inactivity in this compound Derivatives

The inactivity of this compound and its derivatives as antimalarial agents is primarily attributed to the absence of the endoperoxide bridge. vulcanchem.com Without this crucial functional group, the molecule cannot undergo the iron-mediated activation that generates cytotoxic free radicals. nih.govvulcanchem.com This inability to produce reactive oxygen species (ROS) or carbon-centered radicals renders the compound ineffective against the malaria parasite. nih.govresearchgate.net

Furthermore, metabolites of active artemisinin derivatives that have lost the endoperoxide bridge, such as deoxyartemisinin and deoxydihydroartemisinin, are also biologically inactive in terms of antimalarial efficacy. pharmgkb.org This consistent finding across various derivatives reinforces the central dogma of artemisinin SAR: the presence of the endoperoxide bridge is non-negotiable for significant parasiticidal activity. mdpi.com

Influence of C-12 Stereochemistry on Analogous Peroxide-Containing Compounds

In artemisinin and its analogs that retain the peroxide bridge, the stereochemistry at various carbon centers can significantly influence biological activity. The stereochemistry at the C-12 position has been determined through techniques like 1H NMR data (J11,12, NOESY). nih.gov While specific studies focusing solely on the C-12 stereochemistry of this compound are limited, research on analogous peroxide-containing compounds provides valuable insights.

For instance, in the synthesis of Arteether, two epimers, the β-isomer (arteether) and the α-isomer, are produced. nih.gov Both of these epimers, which differ in their stereochemistry, exhibit potent antimalarial activity. nih.gov This suggests that while stereochemistry can influence potency, the presence of the peroxide bridge remains the primary determinant of activity.

Impact of Substitutions (e.g., C-9) on the Activity Profile of Related Artemisinin Analogs

Modifications at various positions on the artemisinin scaffold have been extensively explored to enhance activity and improve pharmacokinetic properties. Substitutions at the C-9 position have been shown to modulate the antimalarial and antileishmanial activity of artemisinin analogs. nih.gov

Research has indicated that substitution at the C-9β position can lead to an improvement in activity against both malaria and leishmania. nih.gov Conversely, compounds with C-9α substitutions generally exhibit lower activity compared to their C-9β counterparts. nih.gov These findings highlight the sensitivity of the molecule's biological activity to stereospecific modifications. It is important to note that even with these modifications, the presence of the peroxide group remains essential for the observed activity. nih.gov

Computational Chemistry Approaches in SAR Elucidation (e.g., DFT, CoMFA)

Computational chemistry methods play a significant role in elucidating the SAR of artemisinin derivatives. Techniques like Density Functional Theory (DFT) and Comparative Molecular Field Analysis (CoMFA) have been employed to model the molecular properties and predict the biological activity of these compounds.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. researchgate.net Studies have utilized DFT to analyze the chemical reactivity of artemisinin and its derivatives, providing insights into the stability of radical intermediates formed upon cleavage of the endoperoxide bridge. mdpi.com These computational approaches help in understanding the reactive nature and identifying the reactive sites within the molecules. researchgate.net

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. acs.orgacs.org CoMFA has been successfully applied to artemisinin analogs to develop predictive models for their in vitro potency. acs.org These models can be based on different conformational hypotheses, such as the X-ray crystal structure or a docked conformation with hemin, to identify the key structural features that contribute to or detract from antimalarial activity. researchgate.net Such computational studies aid in the rational design of new, more potent artemisinin-based drugs. nih.gov

Molecular and Cellular Mechanisms of Deoxy Arteether S Inactivity in Parasitic Systems

Role of Heme Iron in Artemisinin (B1665778) Bioactivation and Deoxy Arteether's Lack Thereof

The prevailing mechanism for the activation of artemisinin involves its interaction with ferrous iron (Fe²⁺), which is abundant in the food vacuole of the malaria parasite due to the degradation of host hemoglobin. nih.govresearchgate.net This interaction, specifically with heme iron, triggers the reductive cleavage of the endoperoxide bridge. researchgate.netresearchgate.net This cleavage is the initial and essential step in the generation of cytotoxic radical species that are ultimately responsible for killing the parasite. researchgate.netvulcanchem.com

Deoxy Arteether (B1665780), lacking the crucial endoperoxide bridge, cannot be activated by heme iron. vulcanchem.com The absence of this pharmacophore means that the iron-mediated cleavage reaction does not occur, and consequently, the downstream cascade of cytotoxic events is never initiated. This fundamental inability to be bioactivated by the parasite's own metabolic byproducts is a primary reason for its inactivity.

Absence of Radical Generation Pathways in this compound

The bioactivation of artemisinin by heme iron leads to the formation of highly reactive oxygen and carbon-centered radicals. nih.govnih.gov Two main models have been proposed for this process: a reductive scission model and an open peroxide model, both of which result in the generation of these damaging radical species. mdpi.com These radicals are potent alkylating agents that can damage a wide range of essential biomolecules within the parasite. researchgate.net

As this compound cannot undergo the initial iron-mediated cleavage due to the lack of an endoperoxide bridge, it is incapable of generating these radical species. vulcanchem.com Without the production of these highly reactive intermediates, this compound cannot induce the oxidative stress and widespread molecular damage that is characteristic of artemisinin's mode of action.

Non-Alkylation of Parasite Heme and Essential Proteins by this compound

A key consequence of radical generation by active artemisinin derivatives is the alkylation of parasite heme and various essential proteins. nih.govresearchgate.net Studies have shown that artemisinin-derived radicals form covalent adducts with heme, which can inhibit the detoxification of heme into hemozoin, leading to a buildup of toxic free heme. researchgate.netnih.gov Furthermore, these radicals alkylate specific parasite proteins, disrupting their function. asm.orgresearchgate.net For instance, the translationally controlled tumor protein (TCTP) and cysteine proteases involved in hemoglobin digestion have been identified as targets of artemisinin-mediated alkylation. nih.govnih.gov

In stark contrast, studies using radiolabeled this compound have shown a lack of protein alkylation in treated parasites. asm.orgresearchgate.netresearchgate.net Even at high concentrations, this compound does not form covalent bonds with parasite proteins, confirming that without the endoperoxide bridge and subsequent radical generation, it cannot act as an alkylating agent. asm.orgresearchgate.net This inability to damage critical parasite components like heme and proteins is a direct result of its structural deficiency.

| Feature | Artemisinin | This compound |

| Endoperoxide Bridge | Present | Absent |

| Heme Iron Activation | Yes | No |

| Radical Generation | Yes (Oxygen and Carbon-centered) | No |

| Alkylation of Heme | Yes | No |

| Alkylation of Proteins | Yes | No |

| Antimalarial Activity | Potent | Inactive |

Implications for Parasite Digestive Vacuole Homeostasis and Integrity

The parasite's digestive vacuole is the primary site of hemoglobin degradation and, consequently, the main location of artemisinin activation due to the high concentration of heme iron. nih.govoup.com The radicals generated by artemisinin can cause significant damage to the digestive vacuole membrane, disrupting its integrity and the vital process of hemoglobin digestion and heme detoxification. oup.com

Since this compound is not activated within the digestive vacuole, it does not generate localized oxidative stress in this organelle. Therefore, it fails to disrupt the critical processes of hemoglobin degradation and hemozoin formation, leaving the parasite's digestive vacuole homeostasis intact.

Lack of Perturbation in Parasite Endoplasmic Reticulum Function

The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis, folding, and transport in the parasite. frontiersin.orgfrontiersin.org While some studies suggest that artemisinins can induce ER stress, this is likely a downstream effect of the widespread cellular damage caused by the drug. The malaria parasite's ER has unique features and stress response pathways that differ from its mammalian host. frontiersin.orgnih.gov

There is no evidence to suggest that this compound directly targets or perturbs the function of the parasite's ER. Its inability to generate reactive radicals means it cannot induce the oxidative stress that might lead to an ER stress response. Consequently, protein synthesis and folding within the ER are not directly affected by this compound.

Absence of Impact on Parasite Mitochondrial Membrane Potential and Reactive Oxygen Species Production

Given that this compound does not produce the initial burst of radicals, it does not trigger the downstream events that lead to mitochondrial dysfunction. There is no evidence to indicate that this compound has any direct impact on the parasite's mitochondrial membrane potential or its production of ROS. biorxiv.org The integrity and function of the parasite's mitochondria remain unaffected in the presence of this compound.

Differential Effects on Parasitic Biochemical Pathways (e.g., Glycolysis, Hemoglobin Degradation, Protein Synthesis)

The widespread, non-specific alkylation by artemisinin-derived radicals disrupts numerous essential biochemical pathways in the parasite.

Glycolysis: The malaria parasite is heavily reliant on glycolysis for its energy production during its intraerythrocytic stages. huji.ac.ilnih.gov While not a primary target, the general cellular damage caused by artemisinin can indirectly impair glycolysis.

Hemoglobin Degradation: As mentioned, artemisinins directly interfere with this pathway by alkylating heme and cysteine proteases like falcipains, which are crucial for breaking down hemoglobin. mdpi.comnih.gov

| Pathway/Process | Effect of Artemisinin | Effect of this compound |

| Heme Bioactivation | Cleavage of endoperoxide bridge | No interaction |

| Radical Generation | Production of cytotoxic radicals | No radical formation |

| Heme Alkylation | Forms heme-adducts, inhibits hemozoin formation | No alkylation |

| Protein Alkylation | Covalently modifies essential proteins | No modification |

| Mitochondrial Function | Depolarization of membrane potential, increased ROS | No effect |

| Biochemical Pathways | Widespread disruption | No perturbation |

Investigations into this compound's Interaction (or lack thereof) with Specific Parasite Protein Targets (e.g., PfATP6)

The inactivity of this compound, a derivative of artemisinin lacking the crucial endoperoxide bridge, provides a valuable tool for elucidating the mechanism of action of its parent compounds. pharmgkb.org Research comparing the biochemical interactions of active artemisinins with their inactive deoxy counterparts has been pivotal in identifying potential parasitic targets and understanding the chemical basis of their antimalarial activity. A primary focus of these investigations has been the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6), a proposed target for artemisinin and its derivatives. mdpi.commedscape.com

Studies have consistently demonstrated that the endoperoxide moiety is essential for the alkylation and inhibition of parasite proteins. nih.gov In experiments using radiolabeled endoperoxides, including arteether, specific malarial proteins were shown to be alkylated. asm.org Conversely, the inactive analogue, deoxyarteether, failed to label any parasite proteins under the same conditions. mdpi.com This lack of interaction strongly suggests that the endoperoxide bridge is a prerequisite for the covalent modification of parasitic proteins, a key step in the proposed mechanism of action. nih.gov

Further investigations into the specific interaction with PfATP6 have reinforced these findings. When PfATP6 was expressed in Xenopus laevis oocytes, it was found that artemisinin and another sesquiterpene lactone, thapsigargin, inhibited the enzyme. mdpi.com In stark contrast, deoxyartemisinin (B22630) had no effect on PfATP6 activity. mdpi.com Similarly, studies using yeast expressing PfATP6 showed that 2-deoxy artemisinin, which lacks the endoperoxide bridge, did not inhibit yeast growth, further indicating its inability to interact with and inhibit PfATP6. oup.com

The prevailing hypothesis for the action of active artemisinins involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive radical species that subsequently alkylate and damage parasite macromolecules. medscape.comdrugbank.com The inability of this compound to form these radicals due to the absence of the peroxide bond explains its lack of parasiticidal activity and its failure to interact with targets like PfATP6. pharmgkb.org

Recent proteomic studies using activity-based protein profiling (ABPP) with probes designed to mimic artemisinin have further solidified the importance of the endoperoxide bridge. These active probes successfully labeled a range of parasite proteins involved in essential pathways. nih.govpnas.org Critically, a negative control analog, an alkyne deoxy-ether, showed no such protein labeling, once again highlighting that the bioactivation via the endoperoxide function is essential for target engagement. nih.govpnas.org

| Compound | Interaction with Parasite Proteins | PfATP6 Inhibition | Antimalarial Activity | Key Feature |

| Arteether | Alkylates specific malarial proteins asm.org | Yes mdpi.com | Active | Contains endoperoxide bridge |

| This compound | No protein labeling observed mdpi.com | No effect mdpi.com | Inactive pharmgkb.org | Lacks endoperoxide bridge |

| Artemisinin | Alkylates multiple proteins after activation nih.gov | Yes mdpi.comnih.gov | Active | Contains endoperoxide bridge |

| Deoxyartemisinin | No protein alkylation | No effect mdpi.com | Inactive medscape.com | Lacks endoperoxide bridge |

Preclinical Evaluation of Deoxy Arteether S Inactivity in Parasitic Models

In Vitro Parasitic Growth Inhibition Assays with Deoxyarteether (Lack of Efficacy)

In vitro assays are the first line of investigation for determining the direct effect of a compound on a pathogen. These controlled laboratory experiments measure the ability of a substance to inhibit parasitic growth and replication, typically quantified by the half-maximal inhibitory concentration (IC50). For deoxyarteether, these assays consistently demonstrate a complete lack of efficacy.

The continuous in vitro culture of the asexual blood stages of Plasmodium falciparum, the most virulent human malaria parasite, is a standard method for primary antimalarial drug screening. nih.govmdpi.com This system, which utilizes human red blood cells in a specialized culture medium under low-oxygen conditions, allows for the direct assessment of a compound's ability to kill the parasite or inhibit its replication. malariaresearch.euplos.org

Scientific investigations into the structure-activity relationships of artemisinins have unequivocally established that the endoperoxide bridge is the pharmacophore responsible for activity. mdpi.com Compounds where this bridge is absent, such as deoxyartemisinin (B22630), have been shown to be inert. For example, studies on the parasite's calcium ATPase (PfATP6), a proposed target of artemisinin (B1665778), found that deoxyartemisinin had no inhibitory effect, in stark contrast to artemisinin itself. mdpi.com As deoxyarteether also lacks this endoperoxide bridge, it is similarly devoid of activity against P. falciparum in these asexual blood-stage cultures. It fails to inhibit parasite growth even at very high concentrations, resulting in an undefined or extremely high IC50 value, confirming its status as an inactive derivative.

The emergence and spread of chloroquine-resistant P. falciparum strains necessitated the development of new antimalarials with different mechanisms of action. cdc.govnih.gov Artemisinin and its active derivatives proved effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains, owing to their unique mode of action targeting different parasite pathways than chloroquine (B1663885). frontiersin.orgnih.gov

The inactivity of deoxyarteether, however, is independent of the parasite's resistance profile to other drugs. Because its lack of efficacy is due to the absence of the essential endoperoxide pharmacophore, it is equally ineffective against both CQS and CQR strains of P. falciparum. Its structural deficiency means it cannot be activated to produce the carbon-centered free radicals that are thought to damage parasite proteins and lead to cell death. mdpi.com Therefore, its performance is uniformly negative across all tested parasite lines, regardless of their susceptibility to chloroquine or other antimalarials.

To validate the finding of inactivity, studies invariably include active artemisinin derivatives as positive controls. Compounds like artemether (B1667619), artesunate (B1665782), and dihydroartemisinin (B1670584) are all potent antimalarials that retain the crucial endoperoxide bridge. When tested alongside deoxyarteether, the contrast is stark and informative. These active derivatives consistently demonstrate low nanomolar IC50 values against P. falciparum, indicating high potency. frontiersin.org Deoxyarteether, in the same assays, shows no parasitic growth inhibition. This comparison highlights that the chemical modification removing the peroxide bridge completely abrogates the molecule's antiparasitic properties.

Table 1: Comparative In Vitro Activity of Artemisinin Derivatives against P. falciparum

This table illustrates the typical inhibitory concentrations (IC50) for active artemisinin derivatives compared to the inactive deoxyarteether. The data for active derivatives are representative values from scientific literature, while the value for deoxyarteether reflects its established lack of biological activity.

| Compound | Endoperoxide Bridge | Typical Geometric Mean IC50 (nM) | In Vitro Antimalarial Activity |

| Dihydroartemisinin | Present | 1.0 frontiersin.org | Very High |

| Artemether | Present | 2.1 frontiersin.org | High |

| Artesunate | Present | 3.8 frontiersin.org | High |

| Deoxyarteether | Absent | >10,000 (Inactive) | None |

Studies in Chloroquine-Resistant and Sensitive Parasite Strains

In Vivo Parasitic Activity Studies in Non-Human Models (Absence of Efficacy)

Following in vitro screening, promising compounds are typically advanced to in vivo studies using animal models to assess efficacy within a complex biological system. For deoxyarteether, these studies serve to confirm the inactivity observed in vitro.

The Plasmodium berghei-infected mouse is a widely used and validated model for the initial in vivo screening of antimalarial compounds. mdpi.comresearchgate.netscientificarchives.com This model is effective for evaluating a compound's ability to reduce parasite burden (parasitemia) in the blood. Active artemisinin derivatives, such as artesunate and others, demonstrate high efficacy in this model, rapidly clearing parasites from the bloodstream. researchgate.netresearchgate.net

In contrast, when deoxyarteether is administered to P. berghei-infected mice, it exhibits no effect on the course of the infection. The parasitemia levels in treated mice are indistinguishable from those in the untreated control group. This absence of efficacy confirms that the compound is not metabolized into an active form in vivo and reinforces the principle that the endoperoxide bridge is essential for any antimalarial effect.

The therapeutic potential of artemisinin derivatives has been explored against other protozoan parasites. For instance, artemether has shown some inhibitory activity against Toxoplasma gondii, an obligate intracellular parasite, in both in vitro and in vivo models. nih.govnih.gov Similarly, the activity of various compounds is often tested against different species of Leishmania, the causative agent of leishmaniasis. nih.govufmg.brfrontiersin.org

Given the established lack of a viable pharmacophore, deoxyarteether is not considered a candidate for treating these infections. Its fundamental molecular inactivity, proven in the more sensitive Plasmodium models, precludes any potential efficacy against Toxoplasma or Leishmania. The mechanism of action for artemisinins in these other protozoans is also believed to be dependent on the endoperoxide bridge. Therefore, deoxyarteether is expected to be, and is found to be, completely inactive in any animal model of these related protozoan diseases.

Metabolic Transformation and Pharmacokinetic Profiles of Deoxy Arteether in Preclinical Systems

Biotransformation Pathways of Active Arteether (B1665780) Leading to Deoxy Metabolites in Non-Human Models

The biotransformation of Arteether in preclinical models, such as rats, is a complex process involving multiple enzymatic pathways. The primary metabolic route for Arteether is its conversion to the pharmacologically active metabolite, dihydroartemisinin (B1670584) (DHA), which is also known as artenimol. pharmgkb.orgwho.int This conversion is crucial for the drug's therapeutic effect.

However, alternative metabolic pathways exist that lead to the formation of various other metabolites, including inactive deoxy compounds. pharmgkb.org These deoxy metabolites are characterized by the absence of the endoperoxide bridge, a structural feature essential for antimalarial activity. pharmgkb.orgnih.gov The formation of these compounds represents a detoxification or inactivation pathway.

Studies utilizing rat liver microsomes have been instrumental in identifying these biotransformation routes. pharmgkb.orgliverpool.ac.uk For instance, research has shown the conversion of DHA to inactive metabolites like 3α-hydroxydesoxy-DHA in rat liver preparations. liverpool.ac.uk Furthermore, in vivo studies in rats have detected trace amounts of desoxyDHA glucuronide in bile following the administration of β-Artemether, a related compound. researchgate.net The conversion of the endoperoxide group to a cyclic ether, which would form a deoxy derivative, is generally considered a minor metabolic pathway in rats. nih.gov The reductive decomposition of deoxyarteethers has also been a subject of study to understand their stability and formation. acs.orgacs.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6, CYP3A5) in the Formation of Deoxy Arteether from Arteether

The metabolism of Arteether is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. who.int In vitro studies using human recombinant P450 enzymes have identified CYP3A4 as the principal enzyme responsible for the metabolism of Arteether into its active metabolite, DHA. pharmgkb.orgresearchgate.net Secondary contributions to this conversion are made by CYP2B6 and CYP3A5. pharmgkb.org

The table below summarizes the key enzymes involved in Arteether metabolism.

| Enzyme Family | Specific Enzyme | Role in Arteether Metabolism | Reference |

| Cytochrome P450 | CYP3A4 | Primary enzyme in the metabolism to dihydroartemisinin (DHA). | pharmgkb.orgresearchgate.net |

| Cytochrome P450 | CYP2B6 | Secondary contribution to Arteether metabolism. | pharmgkb.org |

| Cytochrome P450 | CYP3A5 | Secondary contribution to Arteether metabolism. | pharmgkb.orgresearchgate.net |

Identification and Characterization of this compound and Other Inactive Metabolites in Preclinical Samples

The identification and structural elucidation of Arteether metabolites in preclinical samples have been achieved through advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS). nih.gov

In a pivotal study using rats, twelve distinct metabolites of Arteether were detected in plasma following intravenous administration. nih.gov Nine of these were definitively identified by comparing them to authentic reference standards, while the structures of the remaining three were tentatively assigned based on their spectral and chromatographic data. nih.gov The metabolic processes leading to these compounds were found to be complex, multi-step enzymatic oxidations. nih.gov

A defining feature of the inactive metabolites, such as this compound, is the loss of the endoperoxide bridge, which renders them 100 to 300 times less potent in vitro than their peroxy precursors. nih.gov In preclinical samples from rats, specific inactive deoxy metabolites that have been identified include 3α-hydroxydesoxy-DHA and trace amounts of desoxyDHA glucuronide. liverpool.ac.ukresearchgate.net Deoxyartemisinin (B22630) itself is a known phase I metabolite of the parent compound artemisinin (B1665778). acs.org

The table below lists some of the inactive metabolites identified in preclinical research.

| Metabolite | Parent Compound | Preclinical System | Key Characteristic | Reference |

| 3α-hydroxydesoxy-DHA | Dihydroartemisinin | Rat Liver Microsomes | Inactive deoxy metabolite | liverpool.ac.uk |

| DesoxyDHA glucuronide | β-Artemether | Rat (in vivo, bile) | Inactive deoxy metabolite | researchgate.net |

| Deoxyartemisinin | Artemisinin | Rat (in vivo) | Inactive metabolite lacking endoperoxide bridge | pharmgkb.orgacs.org |

Stability Studies of Arteether and its Degradation Pathways to Deoxy Forms

The stability of Arteether is a critical factor that influences its shelf-life and degradation pathways, which can include the non-enzymatic formation of deoxy forms. Forced degradation studies, often conducted on the closely related compound Artemether (B1667619), provide significant insight into these pathways. researchgate.netamhsr.org

These studies expose the drug to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. researchgate.net Research indicates that Arteether and its analogues are particularly susceptible to degradation under hydrolytic conditions (acidic and basic). amhsr.orgoup.com Acid- and base-induced degradation leads to the formation of numerous degradation products, which would include deoxy forms resulting from the cleavage of the endoperoxide moiety. oup.com Conversely, the compound shows greater stability under oxidative, thermal, and photolytic stress. researchgate.netdergipark.org.tr

The following table summarizes the degradation behavior of Artemether, as a proxy for Arteether, under various stress conditions.

| Stress Condition | Observation | Degradation Pathway | Reference |

| Acid Hydrolysis (e.g., 0.1 N HCl) | Extensive degradation | Formation of multiple degradation products | oup.comdergipark.org.tr |

| Base Hydrolysis (e.g., 0.1 N NaOH) | Complete degradation | Formation of multiple degradation products | oup.comdergipark.org.tr |

| Neutral Hydrolysis (Water) | Significant degradation | Fastest degradation profile in some studies | dergipark.org.tr |

| Oxidative (e.g., H₂O₂) | Stable or minor degradation | Generally stable | researchgate.netoup.comdergipark.org.tr |

| Thermal (e.g., 60-70°C) | Generally stable | Low susceptibility to thermal degradation | researchgate.netamhsr.orgdergipark.org.tr |

| Photolytic (e.g., UV light) | Generally stable | Low susceptibility to photolytic degradation | researchgate.netamhsr.orgdergipark.org.tr |

Systemic Exposure and Distribution of this compound in Preclinical Organisms

Following administration in preclinical models, Arteether is rapidly metabolized, leading to significant systemic exposure to its various metabolites, including deoxy forms. Pharmacokinetic studies in rats have shown that Arteether itself has a very short half-life. nih.gov

In one study, after intravenous administration of Arteether to rats, the parent drug's pseudo-first-order half-life was found to be approximately 10.0 minutes. nih.gov In contrast, most of the 12 detected metabolites exhibited longer apparent half-lives, typically in the range of 15 to 30 minutes. nih.gov This difference in elimination rates means that metabolites can accumulate in the plasma. Within 60 minutes post-injection, two metabolites reached concentrations higher than the parent compound, while several others attained similar concentrations, indicating substantial systemic exposure to the metabolic products. nih.gov

While the distribution of each specific deoxy metabolite has not been extensively detailed, the neurotoxicity observed in rats and dogs at high doses of Arteether suggests that the parent compound and likely its metabolites can cross the blood-brain barrier and distribute into brain tissue. researchgate.net Studies on deoxyartemisinin, a related compound, have also confirmed its presence in the blood over time in rats, supporting the systemic availability of deoxy metabolites after administration of an artemisinin-based drug. acs.org

The table below compares the pharmacokinetic half-life of Arteether and its metabolites in rats.

| Compound | Half-life (in rats) | Plasma Concentration Relative to Parent Drug | Reference |

| Arteether (Parent Drug) | ~10.0 minutes | - | nih.gov |

| Metabolites (Pool) | 15 - 30 minutes | Can exceed parent drug concentration over time | nih.gov |

Deoxy Arteether S Contribution to Understanding Parasite Resistance Mechanisms

Absence of Intrinsic Resistance Mechanisms to Deoxy Arteether (B1665780) Due to Inactivity

The fundamental principle underlying the lack of parasite resistance to Deoxy Arteether is its biological inactivity. The antimalarial efficacy of the artemisinin (B1665778) class of drugs is critically dependent on the presence of an endoperoxide bridge within their molecular structure. nih.govmedscape.compharmgkb.orgpnas.org This bridge interacts with heme or iron (II) within the parasite, a process that generates a cascade of reactive oxygen species and carbon-centered free radicals that damage parasite proteins and macromolecules, leading to cell death. medscape.comwikipedia.org

This compound is a derivative in which this essential endoperoxide bridge is absent, having been reduced to an epoxide. pharmgkb.org Consequently, it cannot be activated by intra-parasitic heme or iron and does not generate the cytotoxic radicals required for antimalarial action. nih.govmedscape.com In experimental studies, inactive analogues like deoxyartemisinin (B22630) have been shown to fail to label parasite proteins, a key indicator of the alkylating damage caused by active forms. nih.gov

Because this compound exerts no parasiticidal effect, it does not apply any selective pressure on the parasite population. Natural selection, the driving force of drug resistance, requires a stressor (the active drug) that eliminates susceptible parasites and allows those with advantageous mutations to survive and proliferate. In the absence of this pressure from this compound, there is no biological impetus for the development and spread of specific resistance mechanisms. Therefore, intrinsic resistance to this compound is not observed because the compound is inert from the parasite's perspective.

Insights Gained from Comparing this compound's Inactivity with Emerging Resistance to Active Artemisinins

The primary value of this compound in resistance research comes from its use as a comparative tool. By contrasting the cellular and molecular effects of active artemisinins with the lack of effects from this compound, scientists can isolate the specific actions tied to the endoperoxide bridge.

This comparative approach has been instrumental in confirming several key hypotheses:

Validating the Mechanism of Action: Studies that show a potent effect from an artemisinin derivative alongside a complete lack of effect from its deoxy- counterpart provide strong evidence that the observed effect is dependent on the endoperoxide bridge. medscape.com For instance, research exploring the role of artemisinins on the parasite's mitochondria used inactive deoxyartemisinin to demonstrate that the observed depolarization of the mitochondrial membrane was a specific consequence of the active compound. medscape.com

Identifying Potential Drug Targets: When investigating potential artemisinin targets, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA/PfATP6), researchers found that both active artemisinins and their inactive deoxy forms could inhibit the enzyme to a similar degree in some experimental setups. nih.govmdpi.com This suggested that direct SERCA inhibition was likely not the primary parasiticidal mechanism, compelling researchers to look elsewhere for the key interactions that lead to parasite death and against which resistance develops. nih.gov

This comparative methodology allows for a clearer understanding of the pathways that active artemisinins disrupt. Consequently, it helps researchers deduce that resistance mechanisms must interfere with these specific pathways, such as mitigating oxidative stress, repairing alkylation damage, or altering the parasite's physiological response to the cellular insults initiated by the active endoperoxide bridge.

Potential for this compound to Modulate Host Metabolic Pathways (e.g., CAR/PXR Activation) and its Implications for Drug-Drug Interactions (Preclinical)

Beyond its role in understanding parasite biology, this compound and related metabolites have been investigated for their effects on the host. Preclinical research has revealed that these compounds, despite being pharmacologically inactive against the parasite, can interact with host cellular machinery, specifically nuclear receptors that regulate drug metabolism.

Studies have shown that artemisinin and its derivatives, including the inactive metabolite deoxyartemisinin, can act as ligands for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.govresearchgate.net These receptors are critical regulators of the expression of cytochrome P450 (CYP) enzymes and drug transporters in the liver and other tissues. nih.gov

Key preclinical findings include:

CAR Activation: Deoxyartemisinin, the inactive metabolite of artemisinin, was found to be an agonist for CAR isoforms CAR1 and CAR3, with an efficacy and potency similar to that of the parent artemisinin compound. nih.gov The active derivative Arteether also demonstrated this agonist activity. nih.gov

Implications for Drug Metabolism: Activation of CAR and PXR leads to the increased transcription of genes such as CYP2B6 and CYP3A4. nih.gov These enzymes are responsible for the metabolism of a vast number of drugs.

This modulation of host metabolic pathways by an inactive metabolite has significant implications for potential drug-drug interactions. If a patient is taking an artemisinin-based therapy, the parent drug and its metabolites (both active and inactive) could induce metabolic enzymes. This induction could then accelerate the breakdown of a co-administered drug, potentially reducing its efficacy. nih.govresearchgate.net Understanding that even an inactive metabolite like this compound can have this effect is crucial for predicting and managing the complete pharmacokinetic interaction profile of artemisinin-based therapies.

Table 2: Preclinical Effects of Artemisinin Compounds on Human CAR Isoforms

| Compound | Type | Effect on CAR1 | Effect on CAR3 | Implication |

|---|---|---|---|---|

| Arteether | Active Derivative | Agonist | Agonist | Potential to induce drug-metabolizing enzymes. nih.gov |

| Artemisinin | Parent Compound | Agonist | Agonist | Potential to induce drug-metabolizing enzymes. nih.gov |

| Deoxyartemisinin | Inactive Metabolite | Agonist | Agonist | Demonstrates that even inactive metabolites can modulate host pathways, contributing to potential drug-drug interactions. nih.gov |

| Dihydroartemisinin (B1670584) | Active Metabolite | Weak Inverse Agonist | No significant effect | Differential effects among metabolites suggest a complex interaction profile. nih.gov |

| Artesunate (B1665782) | Active Derivative | Weak Inverse Agonist | No significant effect | Differential effects among derivatives highlight the need for specific compound testing. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Artemisinin |

| Deoxyartemisinin |

| Arteether |

| Dihydroartemisinin |

Future Research Directions and Translational Insights from Deoxy Arteether Studies

Leveraging Deoxy Arteether's Inactivity for Refined Rational Drug Design of Novel Antimalarials

The stark contrast in biological activity between Arteether (B1665780) and this compound, which differ only by the absence of a single oxygen atom in the latter, unequivocally establishes the endoperoxide bridge as the key pharmacophore responsible for antimalarial efficacy. vulcanchem.comebi.ac.uk This knowledge is a cornerstone for the rational design of new antimalarial drugs. Future drug design efforts can confidently focus on synthesizing novel compounds that retain this critical 1,2,4-trioxane (B1259687) ring structure while modifying other parts of the molecule to enhance properties like solubility, stability, and pharmacokinetic profiles.

Future rational drug design can leverage this principle by:

Synthesizing and testing novel endoperoxides: Creating libraries of compounds with diverse substitutions on the artemisinin (B1665778) scaffold, while keeping the endoperoxide bridge intact.

Utilizing this compound as a negative control: Ensuring that any observed activity in new compounds is directly attributable to the peroxide functionality.

Focusing on modifications that enhance interaction with parasitic targets: The understanding that the endoperoxide is essential allows for a focus on optimizing other parts of the molecule to improve binding affinity and selectivity for parasite-specific proteins or pathways.

Developing Advanced Computational Models to Predict Peroxide Bond Reactivity and Stability

The pivotal role of the endoperoxide bond in artemisinin's mechanism of action, which involves iron-mediated cleavage and the generation of cytotoxic radicals, makes it a prime target for computational modeling. mdpi.comnih.govnih.gov Advanced computational techniques, such as quantum chemical calculations and molecular dynamics (MD) simulations, can be employed to predict the reactivity and stability of the peroxide bond in different chemical environments. nih.govtandfonline.comfigshare.com

Quantum chemical methods can be used to:

Calculate the energy of peroxide bond homolysis: This can help in understanding the relative stability of the bond in different artemisinin analogues. Studies have shown that the number of oxygen atoms in the heterocyclic ring influences the O-O bond strength.

Model the interaction with iron: Simulating the reductive activation of the peroxide bond by ferrous ions (Fe²⁺) can provide insights into the initial steps of drug activation. nih.govnih.gov

Investigate alternative activation pathways: Computational analysis can help in evaluating different proposed mechanisms for the generation of the key carbon-centered radicals responsible for alkylating parasitic proteins. nih.govacs.org

Molecular dynamics simulations can complement these studies by:

Simulating the dynamic behavior of artemisinin derivatives within biological systems: This can help in understanding how the drug molecule interacts with its environment and approaches its target. tandfonline.comresearchgate.netresearchgate.net

Assessing the stability of drug-target complexes: MD simulations can be used to evaluate the stability of the interactions between artemisinin derivatives and their putative protein targets. tandfonline.comfigshare.com

By using this compound as a reference compound in these computational models, researchers can validate their predictions and refine their understanding of the electronic and structural factors that govern peroxide bond reactivity. This will ultimately aid in the design of new endoperoxide-containing drugs with optimized activation profiles.

Exploring the Precise Structural Requirements for Drug-Target Engagement by Active Artemisinins

While the endoperoxide bridge is essential for generating the reactive species that kill the malaria parasite, the rest of the artemisinin scaffold plays a crucial role in guiding the drug to its target(s) and facilitating the necessary interactions. unicamp.br The inactivity of this compound underscores the fact that mere presence within the parasite is insufficient for therapeutic effect; specific engagement with parasitic components is required for the activated drug to exert its cytotoxic action. asm.org

Future research should focus on elucidating the precise structural features of active artemisinins that are necessary for effective drug-target engagement. This can be achieved through a combination of experimental and computational approaches:

X-ray crystallography and cryo-electron microscopy: Determining the three-dimensional structures of active artemisinin derivatives in complex with their parasitic targets can provide invaluable insights into the specific molecular interactions that govern binding.

Photoaffinity labeling: Using photo-reactive probes to covalently link artemisinin derivatives to their binding partners within the parasite can help in identifying the specific proteins that are targeted.

Molecular docking and simulation: Computational docking studies can be used to predict the binding modes of different artemisinin analogues to putative targets. unicamp.brula.ve By comparing the predicted binding of active compounds like Arteether with the non-binding or ineffective interaction of this compound, researchers can identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that are critical for target recognition.

Understanding these structural requirements will enable the design of new antimalarials with improved target specificity and reduced off-target effects.

Investigating Analogous "Deoxy" Compounds in Other Chemical Classes for Inactivity Mechanisms

The principle of using an inactive "deoxy" analogue to probe the mechanism of action is not limited to the artemisinin class of drugs. This approach can be extended to other chemical classes where a specific functional group is hypothesized to be essential for activity. By synthesizing and testing analogous "deoxy" compounds, researchers can systematically investigate the mechanisms of inactivation for a wide range of therapeutic agents.

This strategy could be particularly valuable for:

Other peroxide-containing drugs: Investigating the role of the peroxide bond in other classes of antimalarial or anticancer agents.

Drugs with other reactive functional groups: For example, compounds with epoxide or Michael acceptor moieties that are thought to act via covalent modification of their targets.

Understanding drug resistance mechanisms: If a parasite or cell develops resistance to a particular drug, testing its sensitivity to the corresponding "deoxy" analogue could help to determine if the resistance mechanism involves altered metabolism or targeting of the key functional group.

By applying the "deoxy" compound approach more broadly, the scientific community can build a more comprehensive understanding of the molecular basis of drug action and inactivation across different therapeutic areas.

Potential Applications of this compound as a Pharmacological Probe in Basic Parasitology Research

Beyond its role in drug design, this compound has significant potential as a pharmacological probe for basic research in parasitology. labroots.comcambridgemedchemconsulting.com High-quality chemical probes are essential tools for dissecting complex biological pathways, and the availability of a well-characterized inactive analogue like this compound is highly desirable. cambridgemedchemconsulting.comnih.govaacrjournals.org

This compound can be used as a negative control in a variety of experimental settings to:

Distinguish specific from non-specific effects: When studying the cellular effects of Arteether or other artemisinin derivatives, any observed phenomena that are also induced by this compound can be attributed to non-specific interactions or off-target effects. Conversely, effects that are only seen with the active compound are more likely to be related to its specific mechanism of action.

Investigate drug uptake and distribution: By labeling this compound with a fluorescent or radioactive tag, researchers can study its uptake and subcellular localization within the parasite. This can provide insights into the general distribution of artemisinin-like molecules, independent of their parasiticidal activity.

Probe the parasite's metabolic pathways: this compound is a known metabolite of Arteether, and its formation can be studied to understand the enzymatic processes that metabolize artemisinin derivatives within the parasite and the host. vulcanchem.comnih.gov

The use of this compound as a pharmacological probe will contribute to a more rigorous and nuanced understanding of the biology of the malaria parasite and its interaction with this important class of drugs.

Q & A

Q. What validated analytical methods are available for identifying and quantifying Deoxy Arteether in biological matrices?

this compound can be quantified using high-performance liquid chromatography (HPLC) with stability-indicating capabilities, adapted from methods developed for its parent compound, Arteether. For example, an HPLC method using acetonitrile:water (75:25 v/v) at 216 nm achieves symmetrical peaks (<2% tailing) and separates degradation products . UV-spectrophotometry is another option, optimized via Analytical Quality by Design (AQbD) principles with ethanol, phosphate buffer, and HCl as critical parameters (absorbance maxima at 254 nm) . Method validation should follow ICH Q2(R1) guidelines, including precision (% RSD <2%) and robustness testing .

Q. How do solubility and stability properties of this compound influence experimental design?

this compound is sparingly soluble in aqueous buffers but dissolves in organic solvents like ethanol (10 mg/mL) and DMF (20 mg/mL). For aqueous studies, prepare stock solutions in DMF and dilute with buffer (e.g., 1:1 DMF:PBS), though stability is limited to 24 hours . Stability studies indicate susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions, requiring inert gas-purged solvents and controlled storage .

Q. What synthetic pathways and impurities are associated with this compound production?

As a metabolite of Arteether, this compound synthesis typically involves enzymatic or chemical reduction. Impurities may include residual Arteether, dihydroartemisinin derivatives, and oxidation byproducts. Chromatographic separation (e.g., HPLC) is critical for purity assessment, with detection limits (LOD) as low as 3.33 mg/mL .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize stability-indicating methods for this compound?

Implement AQbD by defining an Analytical Target Profile (ATP) with parameters like accuracy (±2% recovery), precision (% RSD <2%), and robustness. Use factorial designs to evaluate solvent ratios, pH, and temperature effects. For example, UV-spectrometric methods optimized via AQbD achieved 95–101% recovery in forced degradation studies, validating reliability for formulation analysis .

Q. How to resolve contradictions between in vitro efficacy and in vivo neurotoxicity data for this compound?

Discrepancies may arise from metabolite accumulation or species-specific toxicity. Address this by:

- Conducting comparative pharmacokinetic studies in multiple species.

- Measuring brain tissue concentrations via LC-MS/MS to correlate exposure with neurotoxic effects.

- Validating in vitro neurotoxicity models (e.g., neuronal cell lines) against in vivo findings .

Q. What methodologies enable comparative studies of this compound and Arteether in antimalarial activity?

Use synchronized in vitro assays (e.g., Plasmodium falciparum IC50 comparisons) and in vivo murine models (e.g., P. berghei-infected mice). Monitor hemozoin inhibition and gametocytocidal activity via spectrophotometry and microscopy. Statistical analysis (ANOVA, p <0.0001) should confirm significance in efficacy differences .

Q. What bioanalytical challenges arise in studying this compound as a metabolite of Arteether?

Challenges include low metabolite concentrations in biological fluids and matrix interference. Solutions:

Q. How to investigate this compound’s neurotoxicity mechanisms in preclinical models?

Employ histopathology (e.g., brain section staining for neuronal damage), electrophysiology (e.g., patch-clamp studies on ion channels), and biomarker assays (e.g., GFAP for astrocyte activation). Compare results with Arteether’s known cardiotoxic and neurotoxic profiles in rats/dogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.